molecular formula C13H13N3O B12793577 N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide CAS No. 91768-27-3

N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide

Cat. No.: B12793577
CAS No.: 91768-27-3
M. Wt: 227.26 g/mol
InChI Key: MWNWPLJPXYPLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide is an organic compound belonging to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and an acetamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The introduction of the methyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base, while phenylation can be achieved using phenylboronic acid and a palladium catalyst.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where nucleophiles like amines or alcohols can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-4-phenylpyrimidin-6-yl)acetamide: Similar structure but with different substitution positions.

    N-(2-ethyl-6-phenylpyrimidin-4-yl)acetamide: Ethyl group instead of a methyl group.

    N-(2-methyl-6-(4-methylphenyl)pyrimidin-4-yl)acetamide: Additional methyl group on the phenyl ring.

Uniqueness

N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

91768-27-3

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide

InChI

InChI=1S/C13H13N3O/c1-9-14-12(11-6-4-3-5-7-11)8-13(15-9)16-10(2)17/h3-8H,1-2H3,(H,14,15,16,17)

InChI Key

MWNWPLJPXYPLCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.